7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Properties
IUPAC Name |
7-bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-7-5-12-4-6(10)3-8(12)9(13)11-7/h3-4,7H,2,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCCIESLIKEEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C=C(C=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through various synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound featuring a pyrrole ring fused with a pyrazine ring. It is part of the pyrrolopyrazine family, known for diverse biological activities.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block for synthesizing more complex molecules and developing new synthetic methodologies.
Biology The compound's biological activities make it a tool for studying various biological processes and pathways. Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways.
Medicine It is investigated for potential therapeutic applications due to its antimicrobial, anti-inflammatory, and antitumor properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various pathogens. It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), critical for bacterial DNA replication and folate metabolism.
Industry It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor properties. The compound belongs to the pyrrolopyrazine class, which is known to interact with various biological targets, leading to a range of biological activities. The biological activities of this compound are attributed to its ability to interact with multiple biological pathways, showing potential as an inhibitor of key enzymes involved in microbial resistance and inflammation processes.
Mode of Action
The compound exhibits its effects through several mechanisms:
- Antimicrobial Activity: In vitro studies have demonstrated that it effectively inhibits the growth of various pathogens.
- Kinase Inhibition: It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism.
Preparation Methods
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the following steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
- Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.
- Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Case Studies
Mechanism of Action
The mechanism by which 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one include other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives with different substituents: These compounds may have varying biological activities depending on the nature and position of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity.
Biological Activity
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused pyrrole and pyrazine ring system. Its molecular formula is , and it has a CAS number of 1877054-57-3. The compound's structure facilitates interactions with various biological targets.
Target of Action
The biological activities of this compound are primarily attributed to its ability to interact with multiple biological pathways. It has shown potential as an inhibitor of key enzymes involved in microbial resistance and inflammation processes.
Mode of Action
The compound exhibits its effects through several mechanisms:
- Antimicrobial Activity : In vitro studies have demonstrated that it effectively inhibits the growth of various pathogens.
- Kinase Inhibition : It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study evaluated several derivatives and found that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens. It also demonstrated bactericidal activity in minimum bactericidal concentration (MBC) assays and showed effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation.
Case Studies
A notable study evaluated the efficacy of several pyrazole derivatives including this compound in treating infections caused by resistant bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
Q & A
Q. Table 1. Comparative Bromination Conditions
| Condition | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Br/AcOH, 0°C | 29 | >95 | |
| NBS, AIBN, CCl | 35 | >90 | |
| HBr/HO, RT | 22 | 85 |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| -NMR | δ 1.3 (t, 3H, CH), δ 4.2 (q, 2H, CH) | |
| X-ray Diffraction | Space group P2/c, Z = 4 | |
| IR | C=O stretch ~1680 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
